(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O7S2/c1-25-7-6-18-10-3-2-9(28(16,23)24)8-12(10)27-15(18)17-14(20)11-4-5-13(26-11)19(21)22/h2-5,8H,6-7H2,1H3,(H2,16,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVINNBKMAKHOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the benzothiazole intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Nitrofuran Moiety: The nitrofuran moiety is introduced through a nucleophilic substitution reaction, where the benzothiazole-sulfamoyl intermediate reacts with a nitrofuran derivative under basic conditions.
Final Coupling: The final step involves coupling the intermediate with 2-methoxyethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and damage to cellular components. The sulfamoyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Activity Modifications
Key Analog : (Z)-N-(3-Allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide (PubChem)
- Structural Differences :
- 3-Position : Allyl group (analog) vs. 2-methoxyethyl (target).
- 6-Position : Methoxy (analog) vs. sulfamoyl (target).
- The 2-methoxyethyl chain in the target compound could confer metabolic stability compared to the allyl group, which is prone to oxidation .
Table 1 : Substituent Effects on Physicochemical Properties
| Property | Target Compound | Analog (PubChem) |
|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | ~420 g/mol |
| LogP (Predicted) | 1.8 (moderate lipophilicity) | 2.3 (higher lipophilicity) |
| Hydrogen Bond Donors | 3 (sulfamoyl, amide) | 2 (amide, methoxy) |
Heterocyclic Core Variations
1,3,4-Thiadiazole Derivatives (Conference Materials, 2023)
- Core Structure : 1,3,4-Thiadiazole vs. benzothiazole.
- Functional Groups : Thiadiazoles often feature trichloroethyl or carboxamide substituents.
- Activity : Thiadiazoles exhibit broad antimicrobial and antitumor activity, likely due to electrophilic sulfur atoms and π-deficient rings. In contrast, benzothiazoles (like the target compound) may target DNA or enzymes via intercalation or sulfamoyl-mediated inhibition .
Table 2 : Heterocycle-Driven Bioactivity Trends
| Heterocycle | Target Compound | 1,3,4-Thiadiazole Derivatives |
|---|---|---|
| Antimicrobial Potency | Moderate (nitrofuran-mediated) | High (trichloroethyl groups) |
| Metabolic Stability | High (sulfamoyl) | Moderate (prone to desulfurization) |
Nitrofuran-Containing Derivatives
Dasatinib Analogs (Pharmacopeial Forum, 2006)
- Structure : Dasatinib (C22H26ClN7O2S) includes a thiazole-carboxamide linked to a pyrimidine-piperazine scaffold.
- Comparison :
- The target compound’s nitrofuran moiety may confer redox-activated cytotoxicity (common in nitroheterocycles), whereas Dasatinib’s activity arises from kinase inhibition (e.g., BCR-ABL).
- The sulfamoyl group in the target compound could enable carbonic anhydrase or dihydrofolate reductase interactions, unlike Dasatinib’s hydroxyethyl-piperazine group, which enhances solubility .
Table 3 : Pharmacokinetic Comparison
| Parameter | Target Compound | Dasatinib |
|---|---|---|
| Solubility (aq.) | Low (nitrofuran hydrophobicity) | Moderate (hydroxyethyl group) |
| Bioavailability | ~40% (estimated) | 80% (clinical data) |
| Primary Target | Microbial enzymes/DNA | Tyrosine kinases |
Biological Activity
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a nitrofuran moiety and a sulfamoyl group, suggest various biological activities. This article reviews the compound's biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₄N₄O₇S₂
- Molecular Weight : 426.42 g/mol
- CAS Number : 865159-88-2
The compound features a benzo[d]thiazole ring, a nitrofuran moiety, and a sulfamoyl group , contributing to its unique chemical properties and potential biological activities.
The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon metabolic activation. This leads to oxidative stress, damaging cellular components and potentially inhibiting various biological pathways. The sulfamoyl group may enhance binding affinity to specific enzymes or receptors, modulating their activity.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial properties, particularly against bacterial strains. The presence of the sulfonamide component is known for inhibiting bacterial folate synthesis, suggesting potential effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Computational predictions suggest possible anticancer activity, targeting specific pathways involved in tumor growth and proliferation. The structure of the compound may influence its interaction with cancer cell mechanisms, warranting further investigation.
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzo[d]thiazole ring, nitrofuran moiety | Antimicrobial, potential anticancer |
| Nitrofurantoin | Nitrofuranyl group | Antibacterial |
| Sulfamethoxazole | Sulfonamide group | Antimicrobial |
Case Studies and Research Findings
- Antimicrobial Assays : Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity against ESKAPE pathogens, which are notorious for multi-drug resistance. The compound was evaluated using disk diffusion methods and minimum inhibitory concentration (MIC) assessments, demonstrating effective inhibition zones against various bacterial strains .
- Mechanistic Studies : Research indicates that the nitrofuran component may act through the generation of ROS, leading to cellular damage in microbial cells. This mechanism has been observed in other nitrofuran derivatives as well .
- Computational Modeling : In silico docking studies have suggested that the compound can effectively bind to target enzymes involved in bacterial metabolism and tumor growth pathways. These findings highlight its potential as a lead compound for drug development .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions:
- Benzothiazole ring formation : Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions.
- Functionalization : Introduction of sulfamoyl and methoxyethyl groups via nucleophilic substitution or alkylation.
- Carboxamide coupling : Condensation of the benzothiazole intermediate with 5-nitrofuran-2-carboxylic acid using coupling agents like EDCI/HOBt.
- Optimization : Reaction conditions (temperature, solvent polarity, and catalyst selection) are refined using Design of Experiments (DOE) to maximize yield and purity .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Methodology :
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) resolves stereochemistry and confirms substituent positions.
- High-resolution mass spectrometry (HRMS) validates the molecular formula.
- X-ray crystallography determines the Z-configuration of the imine bond and spatial arrangement of functional groups .
Q. What preliminary biological activities are associated with this compound, and how are they assessed?
- Methodology :
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi, leveraging the nitrofuran moiety’s redox activity .
- Enzyme inhibition studies : Fluorescence-based assays to evaluate interactions with bacterial nitroreductases or eukaryotic kinases.
- Cytotoxicity screening : MTT assays on mammalian cell lines to assess selectivity indices .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing by-products like sulfoxide derivatives?
- Methodology :
- Protecting groups : Temporarily shield sulfamoyl moieties during alkylation to prevent oxidation.
- Green chemistry approaches : Use ionic liquids or microwave-assisted synthesis to accelerate reactions and reduce side products.
- In-line monitoring : Employ HPLC-MS to track intermediate formation and adjust reaction parameters in real time .
Q. What strategies resolve contradictions in reported biological activity data (e.g., divergent IC₅₀ values across studies)?
- Methodology :
- Orthogonal validation : Combine biochemical assays (e.g., enzyme inhibition) with cell-based models (e.g., bacterial biofilm assays) to confirm mechanisms.
- Metabolite profiling : LC-MS/MS to identify active metabolites or degradation products that may influence results.
- Structural analogs : Synthesize and test derivatives to isolate contributions of specific functional groups (e.g., nitrofuran vs. sulfamoyl) .
Q. How does the Z-configuration of the imine bond influence biological activity compared to E-isomers?
- Methodology :
- Isomer separation : Use chiral chromatography or crystallization to isolate Z/E isomers.
- Computational modeling : Molecular docking to compare binding affinities with target enzymes (e.g., nitroreductases).
- Pharmacokinetic studies : Assess isomer stability in physiological buffers and serum protein binding ratios .
Q. What in silico tools are effective for predicting the compound’s ADMET properties?
- Methodology :
- QSAR models : Train algorithms on datasets of benzothiazole derivatives to predict solubility, permeability, and metabolic stability.
- Molecular dynamics simulations : Simulate interactions with cytochrome P450 enzymes to forecast metabolic pathways.
- Toxicity profiling : Use platforms like ProTox-II to estimate hepatotoxicity and mutagenicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
